
4-溴苯基二硫化物
概述
描述
4-Bromophenyl disulfide is an organic compound with the molecular formula C12H8Br2S2. It is a member of the disulfide family, characterized by the presence of a disulfide bond (S-S) between two bromophenyl groups.
科学研究应用
4-Bromophenyl disulfide has a wide range of applications in scientific research:
作用机制
Target of Action
Disulfide-containing compounds are known to play crucial roles in the folding and structural stabilization of many important extracellular peptide and protein molecules .
Mode of Action
Disulfide bonds are known to play a critical role in maintaining the three-dimensional structure of proteins, which is essential for their function .
Biochemical Pathways
Disulfide bonds are integral to many biochemical pathways, particularly those involving protein folding and stabilization .
Result of Action
Compounds containing disulfide bonds can have significant effects on protein structure and function, potentially influencing a wide range of biological processes .
Action Environment
Factors such as ph, temperature, and the presence of reducing agents can significantly impact the stability of disulfide bonds .
准备方法
Synthetic Routes and Reaction Conditions
4-Bromophenyl disulfide can be synthesized through several methods. One common approach involves the oxidative coupling of 4-bromothiophenol using oxidizing agents such as iodine or hydrogen peroxide. The reaction typically occurs in an organic solvent like ethanol or acetonitrile under mild conditions .
Industrial Production Methods
In industrial settings, the synthesis of 4-Bromophenyl disulfide may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process .
化学反应分析
Types of Reactions
4-Bromophenyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl disulfides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Bis(4-chlorophenyl) disulfide
- Bis(4-methoxyphenyl) disulfide
- 4-Nitrophenyl disulfide
- Phenyl disulfide
Uniqueness
4-Bromophenyl disulfide is unique due to the presence of bromine atoms, which enhance its reactivity compared to other disulfides. The bromine atoms can participate in additional substitution reactions, providing a versatile platform for further chemical modifications. This makes 4-Bromophenyl disulfide a valuable compound in synthetic chemistry and material science .
属性
IUPAC Name |
1-bromo-4-[(4-bromophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVHIINDXJOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201513 | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-84-2 | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOPHENYL DISULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-bromophenyl) disulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S65QBT5EZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromophenyl disulfide in polymer synthesis?
A: 4-Bromophenyl disulfide serves as a key monomer in the production of poly(phenylene sulfide) (PPS), a high-performance polymer known for its thermal stability and chemical resistance. [, ] Specifically, it acts as a precursor, undergoing polymerization reactions to form the PPS backbone. This is exemplified in the synthesis of high molecular weight PPS with a melting temperature above 250 °C. [] Furthermore, research has shown successful PPS synthesis from 4-Bromophenyl disulfide using sodium carbonate, zinc metal, or a combination of zinc and potassium iodide as catalysts. []
Q2: Can 4-Bromophenyl disulfide be used to synthesize other polymers besides PPS?
A: Yes, 4-Bromophenyl disulfide has shown promise in the synthesis of a broader range of poly(thioarylene)s. [] This is achieved through its reaction with various arenedithiols in the presence of a free radical initiator. [] This versatility opens up possibilities for tailoring polymer properties based on specific application requirements.
Q3: How does 4-Bromophenyl disulfide compare to other aryl disulfides in terms of reactivity?
A: Research suggests that the reactivity of 4-Bromophenyl disulfide is influenced by the halogen substituent. While 4-Bromophenyl disulfide effectively yields high molecular weight PPS under suitable conditions, [] its chlorinated counterpart, bis(4-chlorophenyl) disulfide, only produces low molecular weight polymers. [] Interestingly, bis(4-fluorophenyl) disulfide exhibits stability under similar reaction conditions. [] This highlights the impact of halogen substitution on reactivity in these systems.
Q4: Are there any examples of 4-Bromophenyl disulfide being used in non-polymer chemistry?
A: Yes, 4-Bromophenyl disulfide plays a crucial role in cleaving the mercury-mercury bond within a dimercury(I)-linked rhenium carbonyl complex. [] This oxidative cleavage, resulting in the formation of [Re7C(CO)21HgSC6H4Br]2-, demonstrates the compound's utility beyond polymer synthesis. [] This finding opens up avenues for exploring its potential in organometallic chemistry and related fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

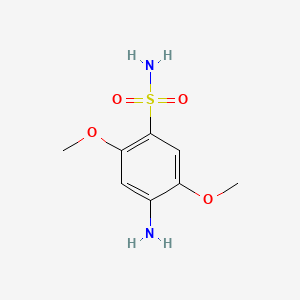
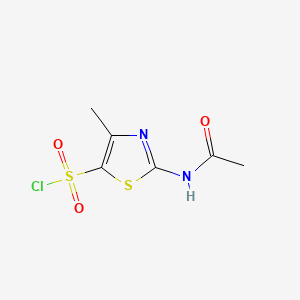
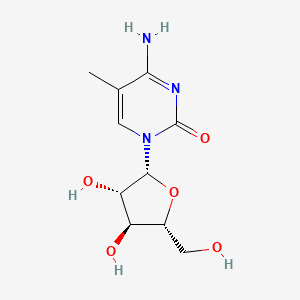
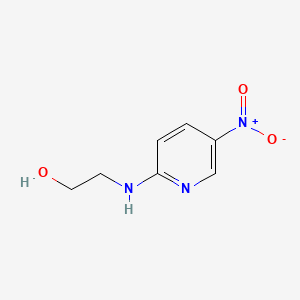
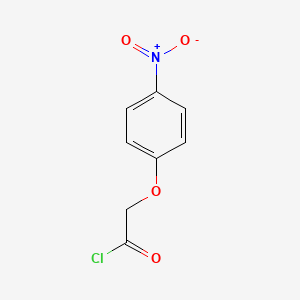
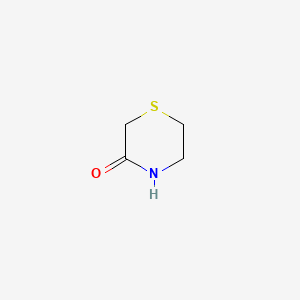

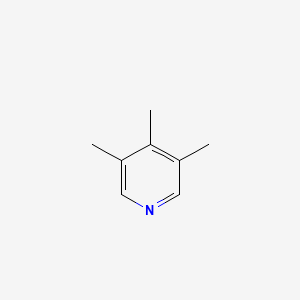




![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)
